Potency Differentiation: Detomidine vs. Xylazine in α2-Adrenoceptor-Mediated Cardiovascular Responses
Detomidine demonstrates markedly higher potency than xylazine in α2-adrenoceptor-mediated cardiovascular responses. In pithed rats, detomidine inhibited electrically induced tachycardia by 50% at a dose of 1.9 μg/kg, whereas xylazine required a dose approximately 40 times higher to achieve the same effect [1]. Similarly, detomidine increased mean blood pressure by 50 mmHg at 6.5 μg/kg, with xylazine showing 40-fold lower potency in this preparation [1].
| Evidence Dimension | Dose required for 50% inhibition of electrically induced tachycardia (ID50) in pithed rats |
|---|---|
| Target Compound Data | 1.9 μg/kg (detomidine) |
| Comparator Or Baseline | ~76 μg/kg (xylazine, calculated from 40× potency difference) |
| Quantified Difference | 40-fold greater potency for detomidine |
| Conditions | Pithed rat model; electrically induced tachycardia; intravenous administration |
Why This Matters
This 40-fold potency difference directly impacts dosing calculations, enabling lower effective doses of detomidine and potentially reducing volume-related adverse effects in large animals.
- [1] Virtanen, R., & MacDonald, E. (1985). Comparison of the effects of detomidine and xylazine on some α2-adrenoceptor-mediated responses in the central and peripheral nervous systems. European Journal of Pharmacology, 111(3), 347-354. View Source
